Sitamaquine Demonstrates Potent in vitro Activity Against Intracellular Amastigotes of Leishmania donovani with Defined EC50 Values
Sitamaquine exhibits potent antileishmanial activity against the clinically relevant intracellular amastigote form of Leishmania donovani. Against the L. donovani HU3 strain in a macrophage-amastigote assay, sitamaquine demonstrated an EC50 of 9.2 μM (95% CI: 8.7–9.7) [1]. Its activity was retained against antimony-resistant clinical isolates, with mean EC50 values of 2.1 ± 0.2 μM against intracellular amastigotes [2]. This potency is in the range of other established antileishmanial agents.
| Evidence Dimension | In vitro potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 9.2 μM (L. donovani HU3 amastigotes in macrophages); Mean EC50 = 2.1 ± 0.2 μM (antimony-resistant field isolates) |
| Comparator Or Baseline | Miltefosine EC50 = 1-5 μM (similar assays, literature range); Paromomycin mean EC50 = 3.9 ± 0.3 μM (same field isolates) |
| Quantified Difference | Sitamaquine is approximately 1.9-fold more potent than paromomycin against these isolates (2.1 μM vs 3.9 μM) |
| Conditions | In vitro macrophage-amastigote model; L. donovani HU3 reference strain and clinical isolates from VL patients |
Why This Matters
The low micromolar EC50 values against intracellular amastigotes—the clinically relevant parasite form—provide a quantitative benchmark for potency that is essential for comparative evaluation in drug discovery and resistance monitoring programs.
- [1] Seifert K, Croft SL. In vitro interactions between sitamaquine and amphotericin B, sodium stibogluconate, miltefosine, paromomycin and pentamidine against Leishmania donovani. J Antimicrob Chemother. 2006 Mar;57(3):416-421. doi: 10.1093/jac/dki462. View Source
- [2] Singh R, Kulshrestha A, Negi NS, Kumar D, Salotra P. Antimony-resistant clinical isolates of Leishmania donovani are susceptible to paromomycin and sitamaquine. Antimicrob Agents Chemother. 2011 Aug;55(8):3816-21. doi: 10.1128/AAC.00192-11. View Source
